

Application Notes and Protocols: Staining of Golgi Apparatus and Leukocyte Granules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent black 34*

Cat. No.: *B599347*

[Get Quote](#)

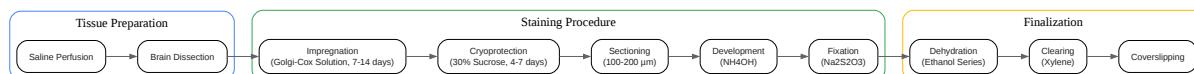
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the histological and cytological staining of the Golgi apparatus and leukocyte granules. The methods described are fundamental techniques for visualizing these cellular components, enabling morphological analysis, and providing insights into their roles in health and disease.

I. Staining of the Golgi Apparatus

The Golgi apparatus is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. Its visualization is crucial for studying cellular trafficking, protein glycosylation, and various pathological conditions. Two primary methods are detailed here: the classic Golgi-Cox method for fixed tissues and a fluorescent method using NBD C6-ceramide for live or fixed cells.

A. Golgi-Cox Staining (for fixed tissue)


The Golgi-Cox method is a silver impregnation technique that sparsely labels neurons and their processes in their entirety, making it invaluable for neuroanatomical studies. The exact mechanism remains largely unknown but is based on the deposition of mercury and silver salts within the stained cells.

Reagent	Composition	Incubation Time	Temperature	Notes
Golgi-Cox Solution	5% Potassium Dichromate, 5% Mercuric Chloride, 5% Potassium Chromate in distilled H ₂ O (1:1:0.8 ratio) with additional distilled H ₂ O.[1]	7-14 days[2][3]	Room Temperature	Store in the dark. Change the solution after the first 24-48 hours. [1][2]
Tissue Protectant Solution	30% Sucrose in distilled H ₂ O.[1]	4-7 days[2]	4°C	Store in the dark. Brains are ready for sectioning once they sink. [1]
Ammonium Hydroxide	20-30% solution.	8-20 minutes	Room Temperature	Development step to visualize the stain.
Sodium Thiosulfate	1-10% solution.	2-10 minutes	Room Temperature	Fixation step to remove unreacted silver.
Dehydration Series	50%, 75%, 95%, 100% Ethanol.	5 minutes each	Room Temperature	---
Clearing Agent	Xylene.	2 x 5 minutes	Room Temperature	---

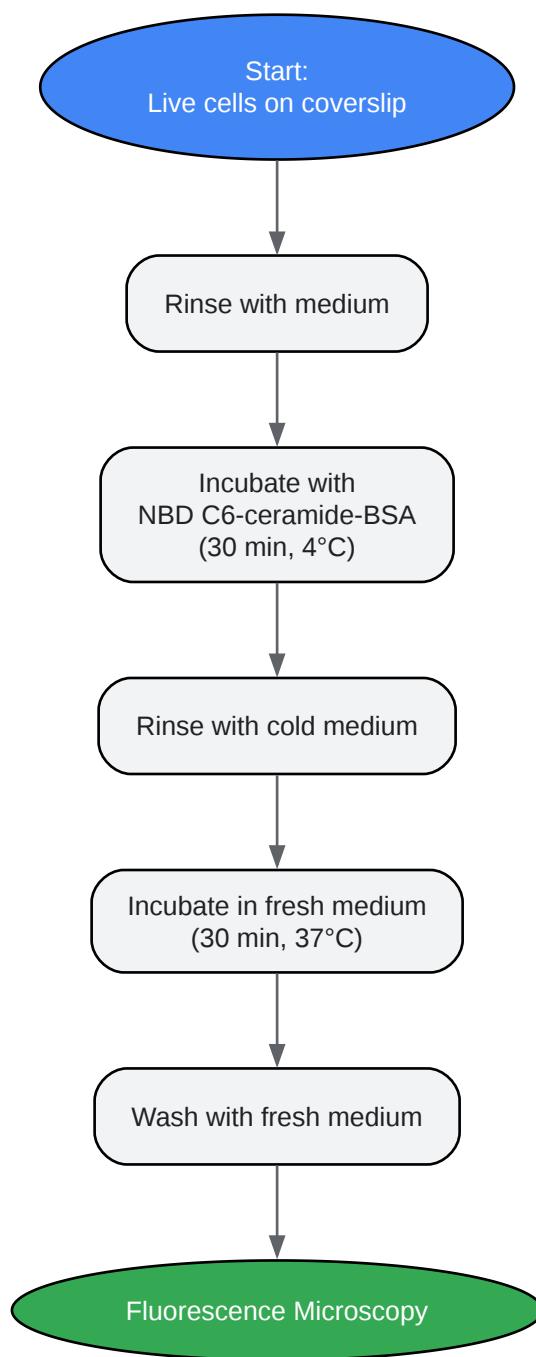
- Tissue Preparation:

- Deeply anesthetize the animal and perfuse with 0.9% saline.[4]
- Carefully dissect the brain, rinse with distilled water, and cut into smaller blocks if necessary to ensure good penetration of the solutions.[2] Avoid using metal forceps.[3]

- Impregnation:
 - Immerse the tissue blocks in the Golgi-Cox solution in a glass vial.[1]
 - Store in the dark at room temperature for 7-14 days.[2][3] It is recommended to change the Golgi-Cox solution after the first 24-48 hours.[1][2]
- Cryoprotection:
 - Transfer the impregnated tissue into a 30% sucrose solution.[1]
 - Store at 4°C in the dark until the tissue sinks, which typically takes 4-7 days.[1][2]
- Sectioning:
 - Section the brain using a vibratome or cryostat at a thickness of 100-200 μm .
- Stain Development and Mounting:
 - Mount the sections onto gelatin-coated slides and allow them to air dry.
 - Immerse the slides in 20-30% ammonium hydroxide for 8-20 minutes in the dark.
 - Rinse briefly in distilled water.
 - Place the slides in 1-10% sodium thiosulfate for 2-10 minutes in the dark.
 - Rinse with distilled water.
- Dehydration and Coverslipping:
 - Dehydrate the sections through a graded series of ethanol (50%, 75%, 95%, 100%) for 5 minutes each.
 - Clear the sections in xylene (two changes of 5 minutes each).
 - Coverslip using a resinous mounting medium.

[Click to download full resolution via product page](#)

Caption: Workflow for Golgi-Cox staining of brain tissue.


B. NBD C6-Ceramide Staining (for live or fixed cells)

NBD C6-ceramide is a fluorescent analog of ceramide that selectively accumulates in the Golgi apparatus. This method is suitable for visualizing the Golgi in both live and fixed cells and can be used to study Golgi dynamics and morphology.

Reagent	Concentration	Incubation Time	Temperature	Notes
NBD C6-ceramide-BSA complex	5 μM[5]	30 minutes[5]	4°C[5]	For initial loading of the probe.
Fresh Medium/Buffer	---	30 minutes[5]	37°C (live cells) [5]	For transport of the probe to the Golgi.
Fixative (optional)	0.5% Glutaraldehyde or 2-4% Paraformaldehyde[5]	5-10 minutes[5]	Room Temperature	For fixed cell staining. Avoid detergents and methanol/acetone fixatives.[5]
Blocking/Enhancing Solution	10% Fetal Calf Serum or 2 mg/ml BSA[5]	30-90 minutes[5]	Room Temperature	To enhance Golgi staining in fixed cells.[5]

- Cell Preparation:

- Grow cells on glass coverslips to the desired confluence.
- Staining:
 - Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[5]
 - Incubate the cells with 5 μ M NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[5]
 - Rinse the cells several times with ice-cold medium.[5]
 - Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow the probe to accumulate in the Golgi.[5]
- Imaging:
 - Wash the cells with fresh medium and mount them for fluorescence microscopy.
 - Visualize using a standard fluorescein filter set (Excitation/Emission: ~466/536 nm).[5]

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescently labeling the Golgi apparatus in live cells.

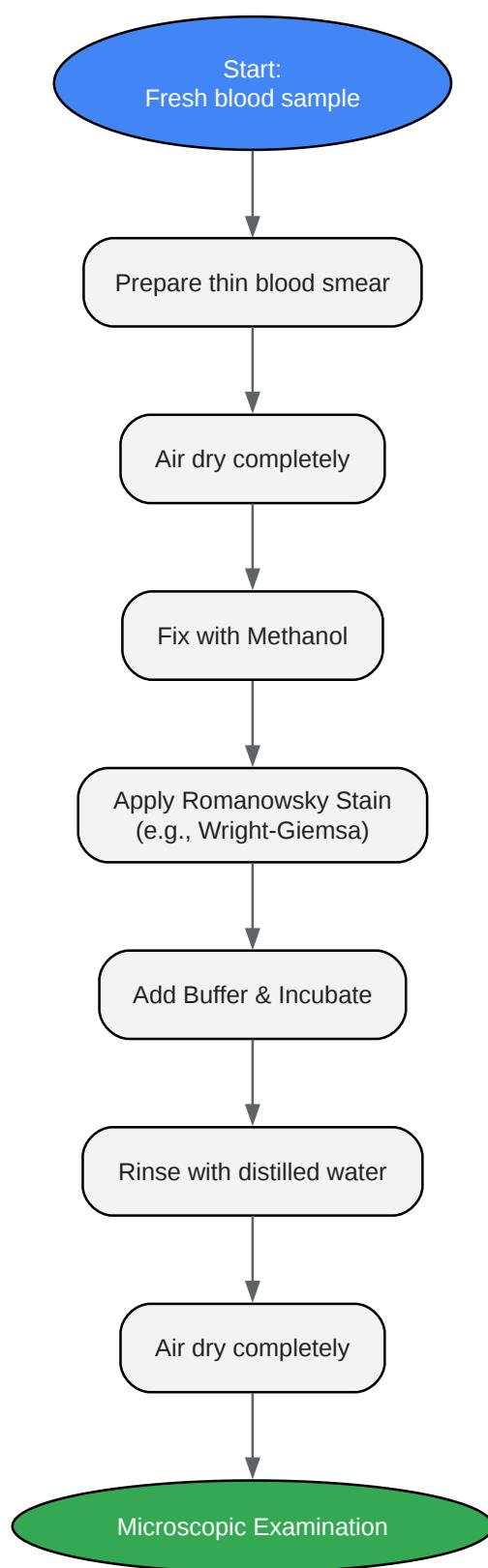
II. Staining of Leukocyte Granules

Leukocytes (white blood cells) are key components of the immune system. Granulocytes, a major class of leukocytes, are characterized by the presence of specific granules in their

cytoplasm. Romanowsky-type stains, such as Wright-Giemsa and Leishman stains, are widely used for the differential staining of these granules, allowing for the identification and quantification of different leukocyte populations.

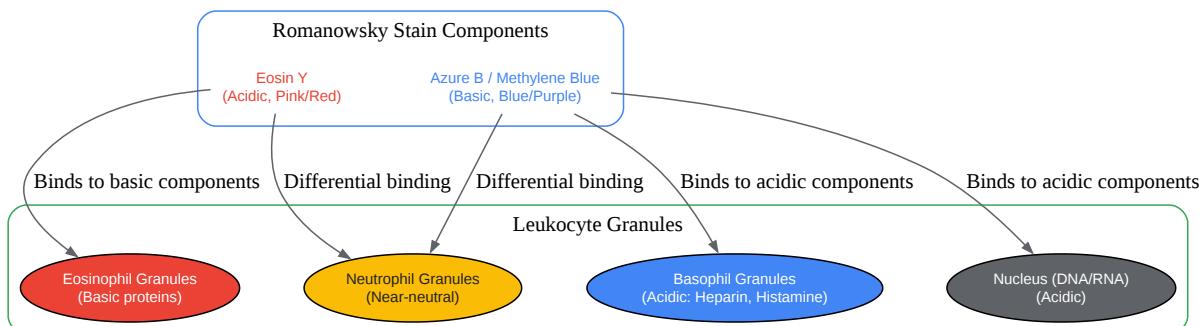
A. Wright-Giemsa and Leishman Staining

These stains are mixtures of eosin (an acidic dye) and polychromed methylene blue (a mixture of basic dyes). The differential staining of leukocyte granules is based on their chemical composition and pH, a phenomenon known as the Romanowsky effect.[6]


Parameter	Wright-Giemsa Stain	Leishman Stain
Fixation (Methanol)	15 seconds - 5 minutes[7]	1 minute (as part of the stain solution)[8]
Undiluted Stain Incubation	1-5 minutes[9]	1 minute[10]
Diluted Stain Incubation	2-10 minutes[9]	5-10 minutes[8]
Buffer pH	6.4 - 7.2[9][11]	6.8 - 7.2[12]

Leukocyte Type	Normal Percentage in Adult Blood	Granule Staining Characteristics
Neutrophils	55-70%[13]	Fine, lilac to purple granules. [9]
Eosinophils	1-4%[13]	Large, red to orange granules. [9]
Basophils	0.5-1%[13]	Large, deep blue to violet granules.[9]
Lymphocytes	20-40%[13]	Agranular (may have a few azurophilic granules).
Monocytes	2-8%[13]	Agranular (may have fine, dust-like azurophilic granules).

- Smear Preparation:


- Place a small drop of fresh whole blood (anticoagulated with EDTA is recommended) on a clean glass slide.
- Use a second slide (spreader) at a 30-45° angle to spread the blood into a thin film with a feathered edge.
- Allow the smear to air dry completely.[14]

- Fixation:
 - Fix the smear by immersing the slide in absolute methanol for at least 30 seconds.[15]
- Staining:
 - Flood the slide with Wright-Giemsa stain solution and incubate for 1-3 minutes.[9]
 - Add an equal volume of buffered water (pH 6.4-6.8) to the slide and gently mix by blowing on the surface. A metallic sheen should form.[9]
 - Incubate for an additional 2-5 minutes.[16]
- Rinsing and Drying:
 - Rinse the slide thoroughly with distilled or deionized water until the thin parts of the smear appear pink.[9]
 - Allow the slide to air dry in a vertical position.
- Microscopy:
 - Examine the smear under a microscope, using oil immersion for detailed morphological assessment of leukocyte granules.

[Click to download full resolution via product page](#)

Caption: General workflow for preparing and staining a peripheral blood smear.

[Click to download full resolution via product page](#)

Caption: The interaction of dyes with leukocyte components in the Romanowsky effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Golgi-Cox Staining Protocol for Neurons and Processes - IHC WORLD [ihcworld.com]
- 2. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 3. Golgi-Cox Staining Protocol for Medium Spiny Neurons in the Striatum of Neonatal and Early Postnatal Mouse Brain Using Cryosections [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. genecopoeia.com [genecopoeia.com]
- 6. microbenotes.com [microbenotes.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atlas-medical.com [atlas-medical.com]

- 9. riccachemical.com [riccachemical.com]
- 10. pro-lab.co.uk [pro-lab.co.uk]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. Best Practices for Preparing and Using Leishman Stain: Complete Guide for High-Quality Microscopy – ANCON Medical [anconmedical.com]
- 13. Differential Blood Count: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. emsdiasum.com [emsdiasum.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. azerscientific.com [azerscientific.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Staining of Golgi Apparatus and Leukocyte Granules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599347#method-for-staining-golgi-apparatus-and-leukocyte-granules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

